molecular formula C25H22FNO4S B2988827 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866845-90-1

3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one

Cat. No. B2988827
CAS RN: 866845-90-1
M. Wt: 451.51
InChI Key: XDUNVLZVSZEGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one, also known as ESIQ, is a quinoline-based compound that has attracted significant attention in the scientific community due to its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. ESIQ is a highly potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5), which plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in several physiological processes.

Mechanism of Action

3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one exerts its pharmacological effects by selectively inhibiting PDE5, which leads to an increase in intracellular cGMP levels. This, in turn, promotes vasodilation, smooth muscle relaxation, and inhibition of platelet aggregation, resulting in improved blood flow and reduced vascular resistance. Additionally, 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one has been shown to exhibit anti-inflammatory and antioxidant properties, further contributing to its therapeutic potential.
Biochemical and Physiological Effects:
3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one has been shown to exhibit a wide range of biochemical and physiological effects, including vasodilation, smooth muscle relaxation, inhibition of platelet aggregation, and anti-inflammatory and antioxidant properties. These effects are mediated by the selective inhibition of PDE5 and the consequent increase in intracellular cGMP levels.

Advantages and Limitations for Lab Experiments

3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one has several advantages as a research tool, including its high potency, selectivity, and specificity for PDE5. However, its limitations include its low solubility in aqueous solutions and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one has several potential future directions for research, including its use as a therapeutic agent for various diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Additionally, 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one has shown promise as a tool for studying the role of PDE5 in various physiological processes, including smooth muscle relaxation, vasodilation, and platelet aggregation. Further research is needed to fully elucidate the mechanisms of action of 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one and its potential applications in various fields of research.

Synthesis Methods

3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one can be synthesized using a multi-step synthetic route that involves the condensation of 4-methylbenzaldehyde with 3-ethoxyaniline to form the corresponding Schiff base, which is then reacted with 2,4-difluoronitrobenzene to yield the intermediate compound. The final step involves the reduction of the nitro group to an amino group, followed by the cyclization of the resulting compound to form 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one.

Scientific Research Applications

3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one has been extensively studied for its potential applications in the treatment of various diseases, including pulmonary arterial hypertension, erectile dysfunction, and cardiovascular disorders. In addition, 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one has been shown to exhibit significant anticancer activity, making it a promising candidate for cancer therapy.

properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4S/c1-3-31-20-9-11-21(12-10-20)32(29,30)24-16-27(15-18-6-4-17(2)5-7-18)23-13-8-19(26)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUNVLZVSZEGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.